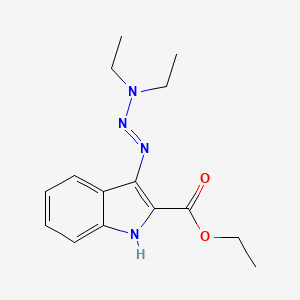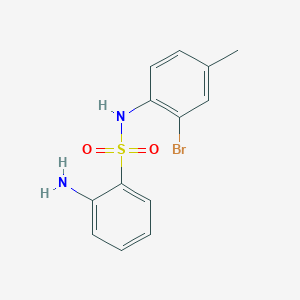
Carbamothioic acid, hexyl-, S-phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, hexyl-, S-phenyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is formed from carbamothioic acid and hexyl alcohol, with a phenyl group attached to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioic acid, hexyl-, S-phenyl ester can be synthesized through the esterification of carbamothioic acid with hexyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This ester can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and thiols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbamothioic acid, hexyl-, S-phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and related compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of carbamothioic acid, hexyl-, S-phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with the target molecules. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, methyl-, S-phenyl ester
- Carbamothioic acid, ethyl-, S-phenyl ester
- Carbamothioic acid, propyl-, S-phenyl ester
Uniqueness
Carbamothioic acid, hexyl-, S-phenyl ester is unique due to its specific hexyl group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl analogs
Properties
CAS No. |
85966-68-3 |
|---|---|
Molecular Formula |
C13H19NOS |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
S-phenyl N-hexylcarbamothioate |
InChI |
InChI=1S/C13H19NOS/c1-2-3-4-8-11-14-13(15)16-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,14,15) |
InChI Key |
HKXZVQLLDVPKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Benzyloxy)-5-methoxy-4-nitrophenyl]benzamide](/img/structure/B14402517.png)

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)

![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)



